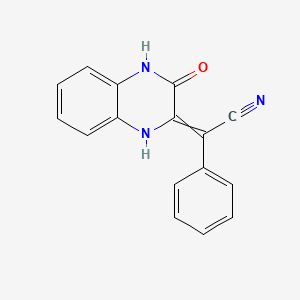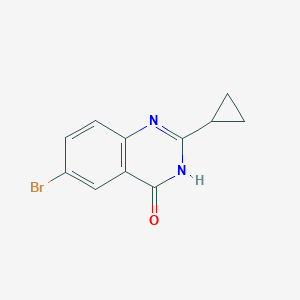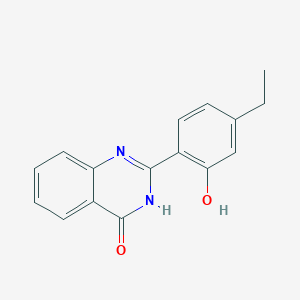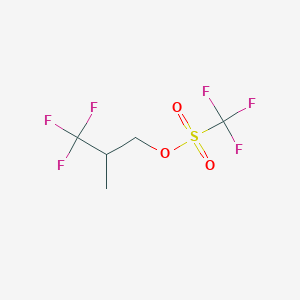
1,8-Bis(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide.
Industrial Production Methods: Industrial production of 1,8-Bis(trifluoromethyl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the process is crucial for meeting industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to yield dihydro derivatives.
Radical Reactions: Radical trifluoromethylation is a key reaction for introducing trifluoromethyl groups into the naphthalene ring.
Common Reagents and Conditions:
Reagents: Trifluoromethyl iodide (CF3I), copper(I) bromide, radical initiators.
Conditions: Solvents like acetonitrile, temperatures ranging from room temperature to elevated temperatures depending on the reaction.
Major Products: The major products formed from these reactions include various trifluoromethylated naphthalene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism by which 1,8-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(dimethylamino)naphthalene:
1,8-Naphthalimide Derivatives: These compounds are widely used in fluorescent applications and share structural similarities with 1,8-Bis(trifluoromethyl)naphthalene.
Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and reactive intermediates.
Eigenschaften
Molekularformel |
C12H6F6 |
|---|---|
Molekulargewicht |
264.17 g/mol |
IUPAC-Name |
1,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H |
InChI-Schlüssel |
SDZWQOZEWHIKKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)







